

An In-depth Technical Guide on 2-Thiazol-2-yl-benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Thiazol-2-yl-benzaldehyde**

Cat. No.: **B1316073**

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **2-Thiazol-2-yl-benzaldehyde**. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Molecular Data

2-Thiazol-2-yl-benzaldehyde is a heterocyclic compound featuring a thiazole ring attached to a benzaldehyde moiety. Its fundamental molecular characteristics are summarized below.

Property	Value	Citation(s)
Molecular Formula	C ₁₀ H ₇ NOS	[1]
Molecular Weight	189.238 g/mol	[1]
CAS Number	223575-69-7	[1]
Synonyms	2-(Thiazol-2-yl)benzaldehyde, 2-(1,3-thiazol-2-yl)benzaldehyde, Benzaldehyde, 2-(2-thiazolyl)-	[1]

Synthesis Protocols

While a specific protocol for the direct synthesis of **2-Thiazol-2-yl-benzaldehyde** is not readily available in the cited literature, the synthesis of thiazole derivatives often involves the condensation of aldehydes with other reactants. A general, representative protocol for the synthesis of thiazole derivatives from aldehydes is presented below. This multi-component reaction highlights a green chemistry approach to synthesizing the thiazole core structure.[2]

Representative Experimental Protocol: Green Synthesis of Thiazole Derivatives[2]

This protocol describes a multi-component reaction for the synthesis of various thiazole derivatives.

- Materials and Methods:

- Aldehydes
- Benzoylisothiocyanate
- Alkyl bromides
- Ammonium acetate
- Sodium cyanide
- KF/Clinoptilolite nanoparticles (KF/CP NPs) as a catalyst
- Water (as solvent)

- Procedure:

- A mixture of the aldehyde, benzoylisothiocyanate, and alkyl bromide is prepared in water.
- Ammonium acetate, sodium cyanide, and a catalytic amount of KF/CP NPs are added to the reaction mixture.
- The reaction is heated to 100°C and monitored for completion.
- Upon completion, the thiazole derivative product is isolated and purified.

This method is noted for its good to excellent yields and short reaction times, representing an environmentally benign approach to thiazole synthesis.[\[2\]](#)

Biological Activities and Experimental Evaluation

Thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and antioxidant properties.[\[2\]](#)[\[3\]](#)[\[4\]](#)

3.1. Antifungal and Antibacterial Activity

Numerous studies have demonstrated the potent antifungal and antibacterial activities of various thiazole-containing compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#) The thiazole nucleus is a key pharmacophore in many antimicrobial drugs.[\[3\]](#)

Representative Experimental Protocol: In Vitro Antifungal Activity Assay (Broth Microdilution Method)[\[5\]](#)[\[7\]](#)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

- Materials and Methods:
 - Synthesized thiazole derivatives
 - Fungal strains (e.g., *Candida albicans*)
 - Broth medium (as per EUCAST or CLSI guidelines)
 - Dimethyl sulfoxide (DMSO) for dissolving compounds
 - Microtiter plates
- Procedure:
 - Stock solutions of the thiazole derivatives are prepared by dissolving them in DMSO.
 - Serial dilutions of the compounds are made in the broth medium in the wells of a microtiter plate.

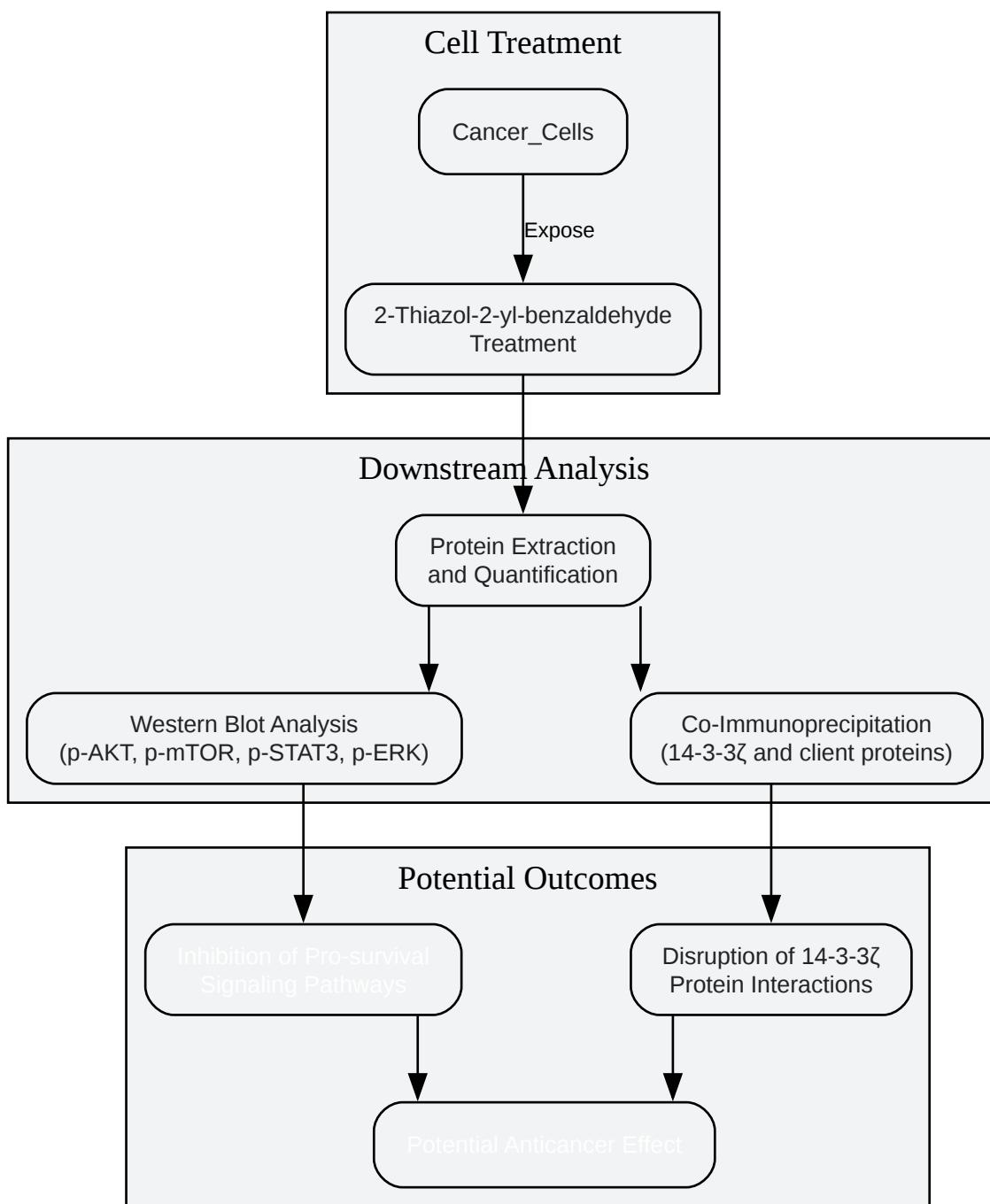
- A standardized inoculum of the fungal strain is added to each well.
- The plates are incubated under appropriate conditions for the specific fungal strain.
- The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

3.2. Antioxidant Activity

Some thiazole derivatives have been investigated for their antioxidant potential.[\[2\]](#)[\[8\]](#)

Representative Experimental Protocol: DPPH Radical Scavenging Assay[\[8\]](#)

This assay is commonly used to evaluate the antioxidant activity of compounds.


- Materials and Methods:
 - Synthesized thiazole derivatives
 - 1,1-diphenyl-2-picrylhydrazyl (DPPH) solution
 - Spectrophotometer
- Procedure:
 - A solution of the thiazole derivative is mixed with a solution of DPPH.
 - The mixture is incubated in the dark for a specified period.
 - The absorbance of the solution is measured at a specific wavelength using a spectrophotometer.
 - The percentage of DPPH radical scavenging is calculated to determine the antioxidant activity.

Potential Signaling Pathways

While specific signaling pathways for **2-Thiazol-2-yl-benzaldehyde** are not detailed in the provided search results, benzaldehyde itself has been shown to affect multiple signaling

pathways in cancer cells.[9] It is plausible that derivatives such as **2-Thiazol-2-yl-benzaldehyde** could exhibit similar or related activities. One study indicates that benzaldehyde can suppress pathways like PI3K/AKT/mTOR, STAT3, NF κ B, and ERK by regulating 14-3-3 ζ -mediated protein-protein interactions.[9] Another study suggests that benzaldehyde can stimulate autophagy through the sonic hedgehog signaling pathway.[10]

The following diagram illustrates a hypothetical workflow for investigating the effect of a benzaldehyde derivative on cancer cell signaling.

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for investigating the impact of **2-Thiazol-2-yl-benzaldehyde** on cancer cell signaling pathways.

The following diagram illustrates a potential signaling pathway that could be modulated by a benzaldehyde derivative, based on the known effects of benzaldehyde.

[Click to download full resolution via product page](#)

Caption: Potential mechanism of action of a benzaldehyde derivative via inhibition of 14-3-3 ζ protein interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rdchemicals.com [rdchemicals.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The newly synthesized thiazole derivatives as potential antifungal compounds against *Candida albicans* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. excli.de [excli.de]
- 9. researchgate.net [researchgate.net]
- 10. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with *Angiostrongylus cantonensis* excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on 2-Thiazol-2-yl-benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316073#2-thiazol-2-yl-benzaldehyde-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com